12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one
Overview
Description
12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one is a complex organic compound that belongs to the class of indole alkaloids These compounds are known for their diverse biological activities and are often found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tetrahydro-β-carboline Derivative: The methyl ester hydrochloride of N-benzyl-1-methyltryptophan is treated with methyl 3-formylpropionate to form a tetrahydro-β-carboline derivative.
Dieckmann Cyclization: This derivative undergoes Dieckmann cyclization with sodium hydride to form a cyclooct[b]indole derivative.
Condensation and Ketone Fission: The cyclooct[b]indole derivative is condensed with methyl bromoacetate, followed by ketone fission to yield a ketoester.
Reductive Removal and Conversion: The N-benzyl group is reductively removed, and the compound is converted to an N-methyl derivative.
Desulfurization and Reduction: The ethylene thioketal of the N-methyl derivative is desulfurized and reduced by lithium aluminum hydride to furnish the corresponding alcohol.
Tosylation and Quaternization: The alcohol is tosylated with tosyl chloride in pyridine, leading to spontaneous quaternization and formation of the cyclized quaternary base.
Pyrolysis: The chloride salt of the quaternary base is subjected to pyrolysis to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or quinolizine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine: A structurally similar compound with slight variations in the ring system.
12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one is unique due to its specific ring structure and the presence of both indole and quinolizine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
12-benzyl-12b-methyl-2,3,6,7-tetrahydro-1H-indolo[2,3-a]quinolizin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23-14-7-12-21(26)25(23)15-13-19-18-10-5-6-11-20(18)24(22(19)23)16-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJJJJSMLYLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)N1CCC3=C2N(C4=CC=CC=C34)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681061 | |
Record name | 12-Benzyl-12b-methyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086775-07-6 | |
Record name | 12-Benzyl-12b-methyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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